molecular formula C6H8ClNOS B2542674 4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole CAS No. 167155-54-6

4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole

Cat. No. B2542674
CAS RN: 167155-54-6
M. Wt: 177.65
InChI Key: LVUAQOMXCHGZDW-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole (CMT) is an organic compound with a unique molecular structure that has been studied extensively in recent years due to its various applications in scientific research. CMT is a versatile compound that has been used in a variety of disciplines, including organic chemistry, biochemistry, and pharmacology. CMT is a colorless solid at room temperature and has a melting point of 82°C. Its chemical formula is C5H6ClNO2S and its molecular weight is 173.6 g/mol.

Scientific Research Applications

Synthesis of Novel Organic Compounds

Researchers have developed new methods for synthesizing various organic compounds using 4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole as a key intermediate or starting material. For instance, D’hooghe, Waterinckx, and de Kimpe (2005) outlined a novel pathway towards 2-imino-1,3-thiazolidines and 2-imino-1,3-thiazolines through ring transformation of aziridines, highlighting the versatility of thiazole derivatives in organic synthesis (D’hooghe, Waterinckx, & de Kimpe, 2005). Similarly, a study on the molecular docking and quantum chemical calculations of thiazole phenol derivatives by Viji et al. (2020) demonstrated the utility of such compounds in exploring molecular interactions and designing new molecules with potential biological effects (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Material Science and Corrosion Inhibition

Thiazole derivatives, including those related to this compound, have been studied for their potential as corrosion inhibitors. Chaitra et al. (2016) investigated the anti-corrosion capabilities of thiazole hydrazones on mild steel in acid media, demonstrating the practical applications of these compounds in protecting industrial materials (Chaitra, Mohana, Gurudatt, & Tandon, 2016).

Biological Activities

The exploration of biological activities of thiazole derivatives is a significant area of interest. Drapak et al. (2019) synthesized 2-arylimino-4-methyl-2,3-dihydro-1,3-thiazoles and evaluated their cardioprotective activity, suggesting the potential of these compounds in medical applications (Drapak, Perekhoda, Demchenko, Suleiman, Rakhimova, Demchuk, Taran, Seredynska, & Gerashchenko, 2019). This highlights the relevance of this compound derivatives in the development of new therapeutic agents.

Photophysical Studies

The study of the photophysical properties of thiazole-based compounds, such as those conducted by Habenicht et al. (2015), reveals the influence of regioisomerism on the properties of 4-hydroxy-1,3-thiazole-based push–pull-chromophores/fluorophores. These findings provide foundational knowledge for designing dyes and sensors with specific photophysical characteristics (Habenicht, Siegmann, Kupfer, Kübel, Weiss, Cherek, Möller, Dietzek, Gräfe, & Beckert, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its application. For example, if used as a reactant in a chemical synthesis, its reactivity would be influenced by the functional groups present .

Safety and Hazards

As with any chemical compound, handling “4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole” would require appropriate safety measures. The specific safety and hazard information would depend on its physical and chemical properties .

Future Directions

The study and application of “4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole” could be a potential area of research in organic chemistry. Its unique structure could make it useful in the synthesis of other complex organic compounds .

properties

IUPAC Name

4-(chloromethyl)-2-(methoxymethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNOS/c1-9-3-6-8-5(2-7)4-10-6/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUAQOMXCHGZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CS1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 9 g of 2-methoxy-thioacetamide and 10.87 g 1,3-dichloroacetone in 90 ml ethanol was refluxed for 2 h. The solvent was evaporated and the residue neutralized with saturated sodium bicarbonate solution. After extraction with ether the organic phase was washed twice with water and dried over sodium sulfate. Evaporation of the solvent left 13.0 g crude product.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
10.87 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

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